molecular formula C22H19FN2O3S B2654076 2-(4-fluorophenoxy)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 955642-29-2

2-(4-fluorophenoxy)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No. B2654076
CAS RN: 955642-29-2
M. Wt: 410.46
InChI Key: BSJYHNFPKPIGDL-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a fluorophenoxy group, a thiophene-2-carbonyl group, and a tetrahydroisoquinoline group. These groups could potentially give the compound unique chemical and physical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual functional groups (the fluorophenoxy group, the thiophene-2-carbonyl group, and the tetrahydroisoquinoline group), followed by their combination through various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The fluorophenoxy group would likely contribute to the compound’s polarity, while the thiophene-2-carbonyl and tetrahydroisoquinoline groups could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of a fluorine atom could increase the compound’s stability and polarity .

Scientific Research Applications

Structural and Chemical Properties

Research on structurally similar compounds, including various isoquinoline derivatives, provides insights into their potential applications. Structural studies of amide-containing isoquinoline derivatives have revealed their ability to form gels or crystalline solids when treated with different acids. These properties suggest applications in material science, particularly in the development of novel gelators and crystalline materials for pharmaceutical or chemical processing uses (A. Karmakar, R. Sarma, J. Baruah, 2007).

Anticancer Activity

Sulfonamide derivatives, including those related to the query compound, have been studied for their cytotoxic activity against cancer cell lines. These studies highlight the potential of similar compounds for therapeutic applications in oncology, suggesting that modifications to the chemical structure, as seen in the query compound, could be explored for enhanced anticancer properties (M. Ghorab, M. Alsaid, Abdullah-al-Dhfyan, Reem K. Arafa, 2015).

Binding Characteristics for Receptor Studies

Investigations into compounds with similar structural features have been conducted to understand their binding characteristics to specific receptors. This research is crucial for developing new pharmaceuticals that target specific receptors in the body, indicating potential applications in designing receptor-specific drugs (S. Chaki, T. Funakoshi, R. Yoshikawa, S. Okuyama, T. Okubo, A. Nakazato, M. Nagamine, K. Tomisawa, 1999).

Multicomponent Synthesis

Research into the synthesis of oxa-bridged tetracyclic tetrahydroisoquinolines demonstrates the versatility of isoquinoline derivatives in chemical synthesis. These findings suggest applications in the synthesis of complex organic molecules, which could have implications in drug development and synthetic chemistry (A. Fayol, E. González-Zamora, M. Bois-choussy, Jieping Zhu, 2007).

Fluorescence Properties for Imaging

Studies on the fluorescence properties of isoquinoline and quinoline derivatives, particularly those forming host–guest complexes, have highlighted their potential for application in imaging technologies. These compounds can exhibit strong fluorescence emission, which could be useful in biological imaging and diagnostics (A. Karmakar, R. Sarma, J. Baruah, 2007).

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. Proper safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve exploring its potential uses in fields such as medicinal chemistry or materials science. Additionally, further studies could be conducted to fully characterize its physical and chemical properties .

properties

IUPAC Name

2-(4-fluorophenoxy)-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O3S/c23-17-4-7-19(8-5-17)28-14-21(26)24-18-6-3-15-9-10-25(13-16(15)12-18)22(27)20-2-1-11-29-20/h1-8,11-12H,9-10,13-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJYHNFPKPIGDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)F)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenoxy)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

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